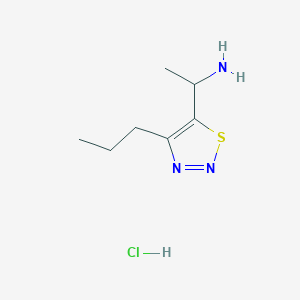![molecular formula C6H9ClF2N2S B13502052 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C6H9F2N2S·HCl. It is known for its unique structure, which includes a thiazole ring substituted with a difluoroethyl group and a methanamine group.
Méthodes De Préparation
The synthesis of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a substitution reaction, often using difluoroethyl halides as reagents.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding thiazole and methanamine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mécanisme D'action
The mechanism of action of 1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group and thiazole ring play crucial roles in its binding to enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride can be compared with similar compounds such as:
1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride: This compound has a similar structure but differs in the position of the difluoroethyl group on the thiazole ring.
1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanamine hydrochloride: Another isomer with the difluoroethyl group at a different position on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H9ClF2N2S |
|---|---|
Poids moléculaire |
214.66 g/mol |
Nom IUPAC |
[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)5-10-3-4(2-9)11-5;/h3H,2,9H2,1H3;1H |
Clé InChI |
NIKSOYCNUCUWFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(S1)CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



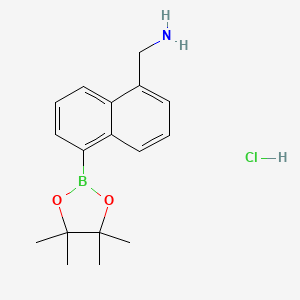


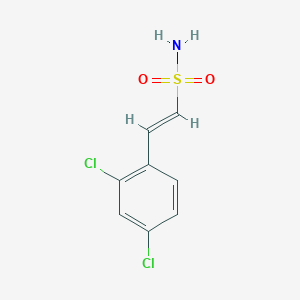

![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
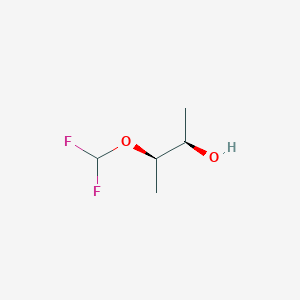
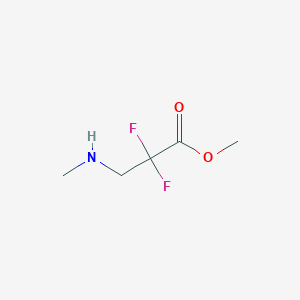
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
